Azomethine-H monosodium salt hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azomethine-H monosodium salt hydrate involves the condensation reaction between 4-hydroxy-5-nitro-2,7-naphthalenedisulfonic acid and salicylaldehyde. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Azomethine-H monosodium salt hydrate undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly boron, which is the basis for its use in colorimetric analysis.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are typically metal complexes, such as boron complexes, which exhibit distinct color changes used in analytical applications .
Scientific Research Applications
Azomethine-H monosodium salt hydrate has a wide range of applications in scientific research:
Mechanism of Action
Azomethine-H monosodium salt hydrate exerts its effects through the formation of complexes with metal ions. The compound’s hydroxyl and imine groups coordinate with metal ions, leading to the formation of stable complexes. This complexation results in a color change, which is the basis for its use in colorimetric analysis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid monosodium salt: A closely related compound with similar complexation properties.
4-Hydroxy-5-nitro-2,7-naphthalenedisulfonic acid: A precursor in the synthesis of Azomethine-H monosodium salt hydrate.
Uniqueness
This compound is unique due to its high specificity and sensitivity for boron detection. Its ability to form stable complexes with boron ions and produce distinct color changes makes it a valuable reagent in analytical chemistry .
Properties
IUPAC Name |
sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGDXDVSZJVSW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NNaO9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32266-60-7 (Parent) | |
Record name | Azomethine-H sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Azomethine-H sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12013 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5941-07-1, 206752-32-1 | |
Record name | Azomethine-H sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |
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Record name | Azomethine-H monosodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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